The compound (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one is a synthetic organic molecule characterized by its unique structural features, including a cyclopentylmethyl group and a tetrahydro-2H-pyran-2-yloxy moiety attached to an azetidinone core. This compound belongs to the class of azetidinones, which are known for their potential biological activities and applications in medicinal chemistry. The specific stereochemistry indicated by the (3r) designation suggests that the compound exhibits chirality, which can significantly influence its biological interactions and pharmacological properties.
Safety information is paramount in scientific research. Due to the potential lack of widespread study, specific safety data for (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one may not be available in public sources.
If you are interested in learning more about this specific compound, consider searching for scientific databases or patent filings. These resources may provide more information if the compound is part of an active research project.
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These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that compounds similar to (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one exhibit a range of biological activities, including:
The exact biological activity of this specific compound requires further empirical studies to elucidate its pharmacological profile.
The synthesis of (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one typically involves multi-step synthetic routes. Common methods may include:
These synthetic strategies allow for the construction of complex molecular architectures while ensuring high yields and purity.
The potential applications of (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one span various fields:
Interaction studies are crucial for understanding how (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one interacts with biological targets. These studies may include:
Such studies are essential for advancing the compound toward clinical applications.
Several compounds share structural features with (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one, including:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(R)-Azetidinone | Contains azetidine ring | Antimicrobial |
Tetrahydropyran derivatives | Similar cyclic ether structure | Anticancer |
Cyclopentyl derivatives | Alkyl chain similar to cyclopentylmethyl | Enzyme inhibition |
These compounds highlight the uniqueness of (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one, particularly its combination of a cyclopentylmethyl group with a tetrahydro-pyran moiety, which may enhance its biological activity and selectivity compared to others.
The compound (3R)-3-(cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one represents a structurally complex β-lactam derivative containing three distinct ring systems. The molecular formula is C₁₄H₂₃NO₃ with a molecular weight of 253.34 g/mol [1] [2]. The compound is assigned Chemical Abstracts Service (CAS) number 1152109-85-7 and has the International Union of Pure and Applied Chemistry (IUPAC) name (3R)-3-(cyclopentylmethyl)-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one [1] [2].
The empirical formula corresponds to a complex organic molecule with specific stereochemical configuration indicated by the (3R) designation. The compound features a four-membered azetidin-2-one ring system with a cyclopentylmethyl substituent at the 3-position and a tetrahydro-2H-pyran-2-yloxy protecting group attached to the nitrogen atom [2]. The molecular structure can be represented by the SMILES notation: O=C1N(OC2CCCCO2)C[C@H]1CC3CCCC3, and the InChI Key is HVPWYYQBQRRHFJ-PZORYLMUSA-N [2].
The infrared spectrum of (3R)-3-(cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one exhibits characteristic absorption bands that can be assigned to specific functional groups within the molecule. The most diagnostic absorption is the carbonyl stretch of the azetidin-2-one ring, which appears in the range of 1670-1640 cm⁻¹ [3] [4]. This frequency range is typical for four-membered lactam carbonyl groups and is consistent with the strain-induced characteristics of the β-lactam ring system [3] [4].
The carbon-hydrogen stretching vibrations from both the cyclopentyl and tetrahydropyran moieties manifest as overlapping absorptions in the 2850-3000 cm⁻¹ region [5] [6]. These saturated aliphatic C-H stretches are characteristic of the alkyl substituents present in the molecule. The ether linkage in the tetrahydropyran protecting group contributes to a carbon-oxygen stretch absorption in the 1000-1300 cm⁻¹ range [5] [6].
Additional characteristic absorptions include the carbon-nitrogen stretch from the azetidin ring system, which appears in the 1250-1000 cm⁻¹ region [6] [7]. The fingerprint region below 1500 cm⁻¹ contains numerous absorptions that provide a unique spectral signature for this specific compound [5].
The ¹³C Nuclear Magnetic Resonance spectrum of azetidin-2-one derivatives typically shows the carbonyl carbon resonance in the chemical shift range of 162-167 ppm [3] [4]. This downfield chemical shift is characteristic of the β-lactam carbonyl carbon and reflects the electron-withdrawing nature of the nitrogen atom and the ring strain inherent in the four-membered lactam ring [3] [4].
The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct patterns for each structural component. The azetidin ring protons appear in the 3.5-5.0 ppm region, with the coupling constants between H-3 and H-4 providing stereochemical information about the ring configuration [3] [4]. The cyclopentyl methylene protons resonate in the 1.5-2.5 ppm range, characteristic of saturated aliphatic environments [8]. The tetrahydropyran protecting group contributes proton signals in the 1.5-4.0 ppm range, with the anomeric proton typically appearing around 4.0 ppm [8].
Mass spectrometric analysis of (3R)-3-(cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one would be expected to show a molecular ion peak at m/z 253 corresponding to the [M+H]⁺ ion under positive ion electrospray ionization conditions [9] [10]. The fragmentation pattern would likely include loss of the tetrahydropyran protecting group, resulting in characteristic fragments corresponding to the deprotected hydroxylamine derivative [9] [10].
The ultraviolet-visible spectrum of the compound would be expected to show absorption in the 200-280 nm range, primarily due to the π→π* transitions of the amide chromophore in the azetidin-2-one ring system [11] [12]. The tetrahydropyran and cyclopentyl substituents, being saturated aliphatic systems, would not contribute significantly to ultraviolet absorption above 200 nm [11] [12].
The solubility characteristics of (3R)-3-(cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one are influenced by the presence of both hydrophobic and hydrophilic structural elements. The compound exhibits low solubility in water due to the substantial hydrophobic character imparted by the cyclopentyl and tetrahydropyran moieties . However, the presence of the amide nitrogen and ether oxygen atoms provides sufficient polarity to ensure high solubility in protic solvents such as ethanol and methanol .
The compound demonstrates high solubility in organic solvents including dichloromethane and ethyl acetate, which are commonly used in synthetic organic chemistry procedures . The solubility in diethyl ether is expected to be moderate due to the balance between the polar amide functionality and the nonpolar aliphatic substituents .
The partition coefficient (log P) for this compound is estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity [15] [16]. This value reflects the balance between the hydrophobic cyclopentyl and tetrahydropyran groups and the polar amide functionality of the azetidin-2-one core [15] [16].
The thermal stability of (3R)-3-(cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one is governed by the relative stabilities of its constituent functional groups. The compound is expected to be stable up to approximately 120°C based on thermal analysis of similar azetidin-2-one derivatives [17] [18]. Beyond this temperature, thermal decomposition processes begin to occur, involving multiple degradation pathways [17] [18].
The tetrahydropyran protecting group represents the most thermally labile component of the molecule. Under elevated temperatures, this group may undergo acid-catalyzed elimination reactions, leading to the formation of dihydropyran and the corresponding hydroxylamine derivative [17] [18]. The azetidin-2-one ring system, while generally stable under normal conditions, may undergo ring-opening reactions at higher temperatures, particularly in the presence of nucleophiles or under acidic conditions [17] [18].
Thermal decomposition typically proceeds through multiple steps, with initial weight loss corresponding to the elimination of volatile fragments such as the tetrahydropyran moiety, followed by further degradation of the remaining organic framework [17] [18]. The decomposition products would include carbon dioxide, water, and various nitrogen-containing fragments derived from the azetidin-2-one ring system [17] [18].
The chemical reactivity of (3R)-3-(cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one is dominated by two primary reactive sites: the tetrahydropyran protecting group and the azetidin-2-one ring system. The tetrahydropyran-2-yloxy group is acid-labile and undergoes facile cleavage under mild acidic conditions, such as treatment with 0.1 M hydrochloric acid in tetrahydrofuran/water mixtures [19]. This deprotection reaction yields the corresponding free hydroxylamine derivative and tetrahydropyran-2-ol [19].
Under neutral and basic conditions, the tetrahydropyran protecting group remains stable, allowing for selective reactions at other sites within the molecule [19]. The azetidin-2-one ring system is generally stable to most nucleophiles and bases under normal reaction conditions, though strong nucleophiles may cause ring-opening reactions, particularly at elevated temperatures [20] [3].
The compound exhibits stability toward oxidizing agents under mild conditions, though strong oxidizing agents may attack the nitrogen atom or the methylene bridges within the cyclopentyl substituent [20] [21]. Reducing agents such as lithium aluminum hydride or sodium borohydride may reduce the carbonyl group of the azetidin-2-one ring, leading to the corresponding alcohol derivative [20] [21].
The photochemical stability of the compound is generally good, with no significant photodegradation expected under normal laboratory lighting conditions [21]. However, prolonged exposure to ultraviolet radiation may lead to photochemical reactions involving the amide chromophore [21].